3,5-Diethyltoluene is an aromatic compound classified as a diethyl-substituted toluene derivative. Its chemical structure features two ethyl groups attached to the 3 and 5 positions of the toluene ring. This compound is of interest due to its applications in various chemical processes and materials science, particularly in the synthesis of polyurethanes and other polymers.
3,5-Diethyltoluene is primarily synthesized through alkylation reactions involving toluene or its derivatives. It belongs to the class of organic compounds known as alkylbenzenes. The compound is identified by its CAS number 2050-24-0 and has varying synonyms including 3,5-diethyl-1-methylbenzene.
The synthesis of 3,5-Diethyltoluene typically involves alkylation processes where ethyl groups are introduced to the toluene molecule. Several methods have been documented:
The synthesis often requires careful control of temperature (typically between 150°C and 350°C) and pressure (up to 20 MPa) to achieve optimal yields while minimizing by-products. The use of solvents like diphenyl ether can aid in reducing viscosity during filtration processes .
The molecular formula for 3,5-Diethyltoluene is , indicating it contains eleven carbon atoms and sixteen hydrogen atoms. Its structure can be represented as follows:
3,5-Diethyltoluene participates in various chemical reactions typical of aromatic compounds, including electrophilic substitution reactions where further functional groups can be introduced at available positions on the aromatic ring.
In polymer chemistry, it is often used as a curing agent or hardener in polyurethane formulations due to its ability to react with isocyanates, forming stable urethane linkages that enhance material properties .
The mechanism by which 3,5-Diethyltoluene acts as a curing agent involves nucleophilic attack by amine groups on electrophilic centers (e.g., isocyanates) during polymerization processes. This leads to cross-linking within polymer matrices, which significantly enhances mechanical strength and thermal stability.
In studies involving polyurethanes, it has been shown that the incorporation of diethylated compounds leads to improved resilience against hydrolysis and thermal degradation compared to non-diethylated counterparts .
3,5-Diethyltoluene finds applications primarily in:
The introduction of ethyl groups onto the toluene backbone relies on Friedel-Crafts alkylation, with catalyst selection critically determining reaction efficiency and regioselectivity. Aluminum-based catalysts remain industrially prevalent due to their cost-effectiveness and tunable acidity. The CN101417953A patent details a two-stage ethylation process where toluene diamine undergoes vapor-phase reaction with ethylene over aluminum trichloride (AlCl₃) at 120-150°C, achieving 85-90% monoethylation selectivity. Subsequent ethylation requires higher temperatures (180-220°C) and pressures (15-20 bar), yielding 3,5-diethyltoluene with 78% conversion [1]. To mitigate catalyst deactivation, CN106946714A implements Ce-Zn-Al composite oxides prepared via sol-gel methods. At 190°C and 10 bar ethylene pressure, this system achieves 92% conversion with >95% selectivity toward 3,5-diethyltoluene, attributable to the balanced Lewis acid sites (Ce³⁺) and redox properties (Zn²⁺) that reduce coke formation [3].
Reductive alkylation is employed when starting from nitro derivatives. Here, catalytic hydrogenation couples nitro-group reduction with carbonyl alkylation. Zinc powder in biphenyl ether solvents facilitates in situ imine formation, followed by reduction to the diethylated product. This one-pot method achieves yields exceeding 85% while minimizing polyalkylated byproducts [1].
Table 1: Catalyst Performance in Ethylation of Toluene Derivatives
Catalyst System | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
AlCl₃ (vapor-phase) | 120-150 | Ambient | 70 | 85-90 (monoethyl) |
AlCl₃ (liquid-phase) | 180-220 | 15-20 | 78 | 88 |
Ce-Zn-Al oxide | 190 | 10 | 92 | >95 |
Zn⁰/biphenyl ether | 160 | 5 (H₂) | 85 | 91 |
Zeolites enable regiocontrol in ethylation through confined pore architectures that sterically favor 3,5-substitution. CN106946714A demonstrates that ZSM-5 (Si/Al = 30) modified via citric acid leaching enhances mesoporosity while preserving strong Brønsted acidity. In continuous fixed-bed reactors, modified ZSM-5 achieves 89% 3,5-diethyltoluene selectivity at 82% toluene diamine conversion (240°C, WHSV = 4 h⁻¹). The pore diameter (5.5–6.0 Å) excludes bulkier 2,4-diethyltoluene isomers, demonstrating kinetic selectivity [3].
Beta zeolites dealuminated via steam treatment exhibit superior stability (>500 hours) in alkylation cycles. Their three-dimensional 12-ring channel system facilitates ethylene diffusion to active sites while product shape selectivity minimizes diethyltoluene isomerization. Computational studies confirm transition-state selectivity favors linear 1,3,5-trisubstituted intermediates over sterically hindered configurations [3].
Ionic liquids (ILs) serve as tunable catalytic media for diethylation, leveraging anion-dependent acidity and low volatility. Acidic chloroaluminate ILs (e.g., [Bmim]Cl-AlCl₃, x(AlCl₃) > 0.6) act as dual solvents and catalysts, achieving 80% diethyltoluene yield at 80°C. The IL’s superacidity (H₀ < –15) facilitates electrophilic attack but necessitates rigorous moisture exclusion [6]. Recent advances focus on supported ionic liquid phase (SILP) systems to enhance stability. PYR-PS][PA] IL immobilized on silica gel enables gas-phase ethylation at 100°C with 75% conversion and 94% selectivity. The thin IL film (1–2 nm) reduces diffusion limitations while the sulfonic acid-functionalized anion provides strong Brønsted acidity [2] [6].
Basic ionic liquids (e.g., choline hydroxide) are unstable under ethylation conditions, decomposing via Hofmann elimination or anion-cation reactions. Phosphonium-based ILs like [P₆₆₆₁₄][OAc] show promise for milder alkylations due to superior thermal stability (>300°C) and resistance to strong bases [9].
Solvent choice critically manages viscosity in diethylation mixtures, where polyalkylated intermediates increase resistance to mass transfer. Biphenyl ether is optimal for aluminum-catalyzed systems, reducing viscosity by 40% compared to neat reactions (35 cP vs. 58 cP at 180°C). Its high boiling point (258°C) accommodates reaction temperatures while solubilizing polar intermediates [1] [3].
Green solvent selection adheres to ETH Zurich’s environmental-health-safety (EHS) and cumulative energy demand (CED) criteria:
Table 2: Solvent Comparison for Diethyltoluene Synthesis
Solvent | Viscosity @180°C (cP) | Boiling Point (°C) | EHS Score | Net CED (MJ/kg) | Key Advantage |
---|---|---|---|---|---|
Biphenyl ether | 35 | 258 | 4.2 | 78 | Thermal stability |
Diethyl benzene | 0.6 | 182 | 3.8 | 65 | Low viscosity |
PEG-200 | 22 | >250 | 2.5 | 110 | Biodegradability |
p-Cymene | 0.8 | 177 | 3.2 | 59 | Renewable source |
Polar solvents like polyethylene glycol (PEG-200) enhance ionic liquid catalyst recycling but increase separation costs. Renewable alternatives like p-cymene (from terpenes) offer low viscosity (0.8 cP) and moderate EHS scores (3.2), though their limited polarity reduces solubility in nitro-reduction steps [5].
Reaction kinetics and thermodynamics for diethyltoluene formation exhibit strong temperature-pressure coupling. CN106946714A identifies 190–210°C and 10–15 bar as optimal for Ce-Zn-Al catalysts, where apparent activation energy (Eₐ) drops to 45 kJ/mol due to accelerated ethylene insertion. Below 170°C, monoethyltoluene dominates (90% selectivity), while above 230°C, transalkylation and cracking byproducts increase by 25% [3].
Pressure modulates ethylene solubility, particularly in viscous media. At 15 bar, triphasic systems (gas ethylene/liquid substrate/solid catalyst) achieve 95% ethylene utilization, whereas ambient pressure yields 40% due to mass transfer limitations. Pressure-temperature phase diagrams confirm supercritical operation (>215°C, >45 bar) eliminates liquid-gas interfaces, boosting conversion by 18%. However, this demands specialized reactors and increases operational costs [1] [3].
Table 3: Thermodynamic Optimization of Diethyltoluene Synthesis
Condition | Conversion (%) | 3,5-Selectivity (%) | Key Kinetic/Thermodynamic Effect |
---|---|---|---|
170°C / 5 bar | 55 | 90 | Kinetically controlled monoethylation |
190°C / 10 bar | 92 | 95 | Balanced diethylation & byproduct suppression |
230°C / 15 bar | 88 | 70 | Dominant transalkylation & isomerization |
240°C / 50 bar (supercritical) | 98 | 82 | Enhanced diffusion but reduced selectivity |
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